Propyl fluorosulfonylcarbamate

Description

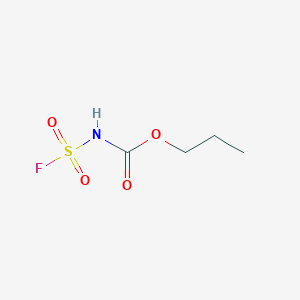

Propyl fluorosulfonylcarbamate (PFSC) is a fluorinated carbamate compound characterized by a fluorosulfonyl group (-SO₂F) and a propyl chain.

Properties

Molecular Formula |

C4H8FNO4S |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

propyl N-fluorosulfonylcarbamate |

InChI |

InChI=1S/C4H8FNO4S/c1-2-3-10-4(7)6-11(5,8)9/h2-3H2,1H3,(H,6,7) |

InChI Key |

OGOPIOOBBTUIDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)NS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl fluorosulfonylcarbamate typically involves the reaction of fluorosulfonyl isocyanate with propyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation systems allows for precise control over reaction parameters, resulting in consistent product quality. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyl group (-SO₂F) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in synthesizing sulfamoyl ureas and related derivatives:

-

Reaction with Amines :

Propyl fluorosulfonylcarbamate reacts with primary or secondary amines to form sulfamoyl carbamates or sulfamoyl ureas. For example, in a study using structurally similar 1,1,1,3,3,3-hexafluoropropan-2-yl (fluorosulfonyl)carbamate (HFC), reactions with aliphatic amines like n-octylamine achieved >90% conversion to sulfamoyl ureas under mild conditions (DCM, DABCO base, 24 h) .Example Reaction :

-

Mechanistic Pathway :

Enzymatic Esterification

This compound derivatives participate in enzyme-catalyzed reactions. In one study, Rhizomucor miehei lipase facilitated esterification with primary alcohols (e.g., 1-octanol) in micellar aqueous media (2 wt% TPGS-750-M surfactant, 0.01 M buffer). Key findings include:

| Condition | Conversion (%) | Yield (%) |

|---|---|---|

| Buffer only | 0 | 0 |

| Buffer + surfactant | 30 | 14 |

| Surfactant + PhCF₃ additive | 73 | 72 |

-

The additive PhCF₃ enhanced conversion by 43% compared to surfactant-only conditions, likely due to modifying the enzyme’s active site accessibility .

Tandem Reaction Sequences

The compound’s stability in aqueous micellar media enables its use in multi-step, one-pot syntheses:

Chemoselectivity in Catalysis

This compound derivatives exhibit selectivity in reactions:

-

Primary vs. Secondary Alcohols : Lipases selectively esterify primary alcohols (e.g., 1-octanol: 86% yield) while leaving secondary alcohols (e.g., 2-octanol) unreacted .

-

Additive-Driven Reactivity : Aromatic additives like PhCF₃ improve yields in otherwise low-conversion reactions (e.g., from 0% to 50% for sterically hindered esters) .

Table 1: Impact of Additives on Esterification

| Entry | Additive | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| 1 | None | 0 | 0 |

| 2 | PhCF₃ (1 eq) | 73 | 72 |

| 3 | PhCF₃ (2 eq) | 57 | 57 |

Table 2: Reaction with Amines

| Amine | Time (h) | Conversion (%) |

|---|---|---|

| n-Octylamine | 24 | >90 |

| 4-Bromoaniline | 24 | 65 |

| Cyclohexylamine | 24 | 85 |

Scientific Research Applications

Propyl fluorosulfonylcarbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce fluorosulfonyl and carbamate functionalities into target molecules.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of propyl fluorosulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. Additionally, the carbamate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related compounds in the materials:

a. 3-(Trimethoxysilyl)Propyl Methacrylate–POSS Hybrid ()

- Functional Groups : Combines methacrylate and trimethoxysilyl groups.

- Applications : Used in macroporous scaffolds for bone tissue engineering.

- Key Properties: Microstructural porosity (analyzed via micro-CT). Mechanical strength (nanoindentation hardness: ~1.5 GPa).

- Contrast with PFSC : PFSC lacks siloxane or POSS components, suggesting divergent reactivity (e.g., PFSC may prioritize sulfonation over silane-based crosslinking) .

b. Pyridalyl ()

- Structure : A chlorinated phenyl ether with trifluoromethylpyridyl groups.

- Applications: Insecticide (noted in the Stockholm Convention).

- Key Properties :

- Molecular weight: 491.12 g/mol.

- Contains halogen atoms (Cl, F) for bioactivity.

- Contrast with PFSC : Pyridalyl’s multiple halogens and ether linkages differ from PFSC’s carbamate and fluorosulfonyl groups, implying distinct biological or chemical stability profiles .

c. 4-Propylphenol ()

- Structure: Phenolic compound with a propyl chain.

- Applications : Medicinal/fragrance industries (clove-like odor).

- Key Properties: Molecular formula: C₇H₁₂O.

- Contrast with PFSC: 4-Propylphenol lacks fluorosulfonyl and carbamate functionalities, resulting in lower electrophilicity and reactivity .

Biological Activity

Propyl fluorosulfonylcarbamate is a compound that has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and environmental science. Its unique fluorinated structure contributes to various interactions at the molecular level, making it a subject of interest for researchers exploring its effects on biological systems.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 195.18 g/mol

The presence of the fluorosulfonyl group enhances its reactivity and potential biological interactions.

Biological Activity

1. Mechanism of Action

Research indicates that this compound exhibits significant biological activity, particularly in its derivatives. The compound is believed to interact with specific enzymes and receptors, influencing various biochemical pathways. For instance, studies have shown that it can act as an inhibitor for certain enzymes involved in metabolic processes, potentially leading to therapeutic applications in treating metabolic disorders.

2. In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation. Notably, it has been tested against various cancer cell lines, showing cytotoxic effects that suggest its potential as an anticancer agent. The following table summarizes some key findings from recent studies:

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant reduction in viability |

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

These results indicate a promising avenue for further exploration in cancer therapeutics.

3. Environmental Impact

Beyond its medicinal properties, this compound has implications in environmental science. As a fluorinated compound, it may exhibit persistence in the environment, raising concerns about its ecological effects. Recent studies have focused on its degradation pathways and potential toxicity to aquatic organisms. For example, exposure to sub-lethal concentrations has been shown to disrupt endocrine functions in fish models .

Case Studies

Several case studies have highlighted the biological activity and implications of this compound:

-

Case Study 1: Anticancer Activity

A study conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptotic markers observed at higher concentrations. -

Case Study 2: Environmental Toxicology

Research on zebrafish embryos exposed to this compound showed developmental abnormalities at concentrations above 10 µg/L, indicating potential risks associated with environmental exposure.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stability of propyl fluorosulfonylcarbamate in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for quantifying purity and detecting degradation products . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm structural integrity, with attention to sulfonyl and carbamate functional groups. Stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and pH conditions (2–9) can identify degradation pathways. Use factorial design (e.g., Box-Behnken) to optimize stability testing parameters .

Q. How can researchers safely handle this compound in laboratory settings, given its reactive functional groups?

- Methodological Answer : Prioritize inert atmosphere techniques (e.g., glovebox or Schlenk line) to minimize hydrolysis or oxidation. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant aprons, and full-face shields. Toxicity data for structurally similar compounds (e.g., propyl chloroformate) suggest acute respiratory irritation; thus, fume hoods with ≥100 ft/min airflow are critical . Emergency protocols should align with AEGL-3 guidelines for reactive sulfonyl compounds .

Q. What synthetic routes are most efficient for producing this compound with high yield and minimal byproducts?

- Methodological Answer : A two-step synthesis is recommended: (1) Reaction of fluorosulfonyl isocyanate with propanol under anhydrous conditions (0–5°C), followed by (2) carbamate formation via nucleophilic acyl substitution. Monitor reaction progress using in-situ infrared (IR) spectroscopy to track isocyanate consumption (peak ~2270 cm⁻¹). Yield optimization can employ response surface methodology (RSM) to balance stoichiometry and solvent polarity .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved across published studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or measurement techniques. Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min). Compare results with quantum mechanical calculations (DFT) to predict decomposition pathways. Replicate conflicting studies using controlled conditions (e.g., <1% moisture) and report detailed metadata (e.g., instrument calibration logs) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacokinetic studies?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring, such as inline Raman spectroscopy. Use design of experiments (DoE) to identify critical process parameters (CPPs), including mixing speed, temperature gradients, and reagent addition rates. Statistical control charts (e.g., X-bar and R charts) can track variability and ensure adherence to pre-defined acceptance criteria .

Q. How does the reactivity of this compound with biological nucleophiles (e.g., thiols, amines) influence its application in prodrug design?

- Methodological Answer : Conduct kinetic studies using pseudo-first-order conditions with glutathione (GSH) or lysine derivatives. Monitor adduct formation via LC-MS/MS and compare rate constants (k) to establish structure-reactivity relationships. Molecular dynamics (MD) simulations can predict binding affinities to target enzymes, guiding modifications to the propyl chain or sulfonyl group for enhanced selectivity .

Q. What in vitro and in vivo models are appropriate for assessing the acute toxicity of this compound, given limited existing data?

- Methodological Answer : Use tiered testing: (1) In vitro : Ames test for mutagenicity and human hepatocyte assays (e.g., HepG2) for metabolic stability. (2) In vivo : Acute oral toxicity in rodents (OECD 423), with histopathology focused on hepatic and renal tissues. Reference safety protocols for propyl gallate (non-toxic at <1% concentration ) but adjust for sulfonylcarbamate-specific reactivity. Dose escalation studies should follow AEGL frameworks for extrapolation to human exposure limits .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting NMR spectral assignments for this compound in different solvents?

- Methodological Answer : Perform solvent-dependent NMR studies (CDCl₃, DMSO-d₆, D₂O) to assess hydrogen bonding and conformational changes. Use 2D techniques (COSY, HSQC) to resolve overlapping peaks. Compare experimental data with computational NMR shifts (e.g., Gaussian GIAO method) to validate assignments. Publish raw spectral data in open repositories (e.g., Zenodo) for independent verification .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to Hill or log-logistic models using maximum likelihood estimation (MLE). Assess goodness-of-fit with Akaike information criterion (AIC) and residual plots. For threshold identification, apply Bayesian hierarchical models or segmented regression. Report 95% confidence intervals and effect sizes (e.g., EC₅₀) to contextualize uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.